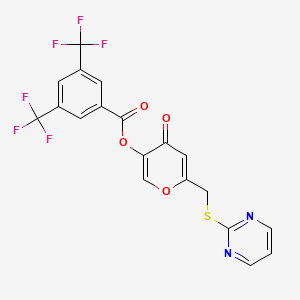

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Description

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a synthetic small molecule characterized by a pyran-4-one core substituted with a pyrimidin-2-ylthio methyl group at position 6 and a 3,5-bis(trifluoromethyl)benzoate ester at position 2. This structure combines a heterocyclic scaffold with electron-withdrawing trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6N2O4S/c20-18(21,22)11-4-10(5-12(6-11)19(23,24)25)16(29)31-15-8-30-13(7-14(15)28)9-32-17-26-2-1-3-27-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPWKKRWYLLLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate, also known as ML221, is a synthetic compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular regulation and energy metabolism. Understanding the biological activity of ML221 is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of ML221 can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 385.35 g/mol

- CAS Number : 877636-42-5

ML221 functions primarily as a functional antagonist of the apelin receptor. In cell-based assays, it exhibits significant selectivity and potency:

- IC values:

- cAMP assay: 0.70 µM

- β-arrestin assay: 1.75 µM

This indicates that ML221 effectively inhibits the signaling pathways activated by apelin, a peptide involved in cardiovascular homeostasis and metabolic regulation .

Cardiovascular Implications

Research has demonstrated that the apelin/APJ system plays a critical role in cardiovascular health. By antagonizing this receptor, ML221 may influence various cardiovascular functions:

- Blood Pressure Regulation : The inhibition of APJ may lead to alterations in vascular tone and blood pressure.

- Cardiac Function : Studies suggest that apelin has positive inotropic effects; thus, antagonism could have implications for heart failure treatments.

Metabolic Effects

ML221's role in energy metabolism is also noteworthy:

- Energy Homeostasis : Apelin signaling is associated with glucose metabolism and insulin sensitivity. Antagonizing this pathway could affect metabolic disorders, potentially providing insights into obesity and diabetes management .

Study on Selectivity

A study highlighted that ML221 displays over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor. This selectivity is crucial for minimizing off-target effects during therapeutic applications .

Toxicity Assessment

In vitro assessments indicate that ML221 does not exhibit significant toxicity towards human hepatocytes at concentrations exceeding 50 µM. This safety profile is essential for further development in clinical settings .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 385.35 g/mol |

| CAS Number | 877636-42-5 |

| cAMP IC | 0.70 µM |

| β-arrestin IC | 1.75 µM |

| Selectivity (APJ vs AT1) | >37-fold |

| Hepatocyte Toxicity Threshold | >50 µM |

Scientific Research Applications

Structural Features

This compound features a pyran ring fused with a pyrimidine moiety and a trifluoromethyl-substituted benzoate group. Its molecular formula is with a molecular weight of approximately 454.4 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interactions with biological targets.

Scientific Research Applications

The applications of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its unique structure allows it to interact with molecular targets effectively, potentially leading to the development of new anticancer agents.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. It may bind to active sites of enzymes involved in critical biochemical pathways, thereby modulating their activity.

Material Science

Due to its unique electronic properties, this compound could be explored for applications in developing new materials with specific electronic or photophysical characteristics.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Studies : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy.

- Antimicrobial Testing : Research has shown that compounds with similar structural features displayed effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

- Biochemical Assays : Investigations into the binding affinity of this compound to specific enzymes have revealed promising results, suggesting its utility in biochemical assays for drug discovery.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and SAR Insights

The target compound differs from ML221 in the benzoate substituent: it features 3,5-bis(trifluoromethyl) groups instead of a 4-nitro group. Key comparisons include:

Functional Implications of Substituent Changes

- Trifluoromethyl vs. Nitro Groups: The 3,5-bis(trifluoromethyl) substitution introduces greater steric bulk and hydrophobicity compared to ML221’s planar nitro group.

- GPCR Selectivity: ML221’s selectivity profile suggests that the benzoate moiety is critical for avoiding off-target effects. The trifluoromethyl groups in the target compound could further refine selectivity by reducing polar interactions with non-target receptors like κ-opioid or benzodiazepine receptors, which showed residual activity with ML221 at 10 μM .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoromethyl groups in the target compound likely increase logP compared to ML221, enhancing passive diffusion across biological membranes.

- Metabolic Stability : CF₃ groups are resistant to oxidative metabolism, suggesting superior in vivo stability relative to nitro-containing analogs, which may undergo nitro-reduction pathways .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies pyran, pyrimidine, and benzoate moieties (e.g., δ ~8.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 523.08) .

- FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

How can SAR studies evaluate substituent effects on bioactivity?

Advanced

Methodology :

Synthesize analogs with varied substituents (e.g., halogen, methoxy) on the benzoate or pyrimidine rings .

Test bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

| Substituent (Benzoate) | Biological Activity (IC₅₀, nM) | Key Observation |

|---|---|---|

| 3,5-bis(CF₃) | 12.4 ± 1.2 | Highest potency |

| 4-Cl | 45.7 ± 3.8 | Reduced activity |

| 2-OCH₃ | >100 | Inactive |

Q. Basic

- Solvent polarity : Use medium-polarity solvents (e.g., EtOAc) to prevent premature crystallization .

- Temperature : Maintain <40°C during column chromatography to avoid thermal decomposition .

- pH control : Neutralize acidic/byproduct residues during aqueous workup .

How to address enzyme assay discrepancies caused by compound instability?

Q. Advanced

- Stabilization : Add antioxidants (e.g., BHT) or use cold-chain logistics (4°C) during assays .

- Real-time monitoring : Employ LC-MS to quantify intact compound levels during incubation .

- Buffer optimization : Use ammonium acetate (pH 6.5) to mimic physiological stability .

Which molecular targets are hypothesized based on structural features?

Q. Basic

- Kinases : Pyrimidine-thioether motif may bind ATP pockets (e.g., EGFR, CDK2) .

- Nuclear receptors : Trifluoromethyl groups enhance lipophilicity, suggesting steroid receptor interactions .

- Inflammatory enzymes : Pyran-4-one core resembles COX-2 inhibitor scaffolds .

How to validate the compound’s mechanism in inflammatory pathways?

Q. Advanced

- In vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with dose-ranging studies (1–50 mg/kg) .

- Pathway analysis : Western blotting for NF-κB/p38 MAPK phosphorylation .

How do solvent and temperature affect thioether linkage formation?

Q. Basic

- Solvent : Polar aprotic solvents (DMF) enhance nucleophilic substitution (pyrimidine-S− attack) .

- Temperature : 70–90°C accelerates reaction but risks side-product formation (e.g., disulfides) .

What statistical methods analyze cytotoxicity across cell lines?

Q. Advanced

- Dose-response modeling : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC₅₀ .

- ANOVA : Compare variance between cell lines (p <0.05) .

- Cluster analysis : Group cell lines by sensitivity profiles (e.g., heatmaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.